Methyl 5-fluoro-3-iodoquinoline-8-carboxylate
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Overview
Description
Methyl 5-fluoro-3-iodoquinoline-8-carboxylate is a fluorinated quinoline derivative with the molecular formula C11H7FINO2 and a molecular weight of 331.08 g/mol . This compound is part of a broader class of quinoline derivatives, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-fluoro-3-iodoquinoline-8-carboxylate typically involves the introduction of fluorine and iodine atoms into the quinoline ring system. One common method includes the cyclization of appropriate precursors followed by halogenation reactions. For instance, the reaction of 3-iodo-5-fluoro-8-chloroquinoline with suitable reagents can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and cyclization reactions under controlled conditions to ensure high yield and purity. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) is essential for quality control .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-fluoro-3-iodoquinoline-8-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The quinoline ring can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) and potassium fluoride (KF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit unique biological and chemical properties .
Scientific Research Applications
Methyl 5-fluoro-3-iodoquinoline-8-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex fluorinated quinoline derivatives.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Explored for its antibacterial, antineoplastic, and antiviral activities.
Industry: Utilized in the development of materials such as liquid crystals and dyes.
Mechanism of Action
The mechanism of action of Methyl 5-fluoro-3-iodoquinoline-8-carboxylate involves its interaction with specific molecular targets and pathways. The incorporation of fluorine enhances its biological activity by increasing its binding affinity to target enzymes and receptors. The iodine atom can also play a role in modulating its reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-fluoro-3-chloroquinoline-8-carboxylate
- Methyl 5-fluoro-3-bromoquinoline-8-carboxylate
- Methyl 5-fluoro-3-iodoquinoline-8-sulfonate
Uniqueness
Methyl 5-fluoro-3-iodoquinoline-8-carboxylate is unique due to the presence of both fluorine and iodine atoms, which confer distinct chemical and biological properties.
Biological Activity
Methyl 5-fluoro-3-iodoquinoline-8-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the quinoline class, which is known for various pharmacological properties, including antibacterial, antifungal, and anticancer activities. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
This compound features a quinoline ring system with specific halogen substitutions that enhance its biological activity. The molecular formula is C₁₄H₈FIO₂N, and its structure can be represented as follows:
The presence of fluorine and iodine atoms at the 5 and 3 positions, respectively, is crucial for its interaction with biological targets, potentially increasing binding affinity and selectivity.
This compound primarily acts through inhibition of specific kinases involved in cellular signaling pathways. Research indicates that it may function as a Pim kinase inhibitor , which is significant due to the role of Pim kinases in tumorigenesis and cell proliferation. The compound's halogen substituents enhance its reactivity and interaction with target enzymes, making it a promising candidate for further pharmacological exploration.
Antibacterial Activity
Quinoline derivatives have been extensively studied for their antibacterial properties. This compound shows potential against various bacterial strains. The mechanism involves interaction with bacterial DNA gyrase, leading to inhibition of DNA replication and transcription. This results in the formation of lethal double-strand breaks in bacterial DNA .
Anticancer Activity
The compound's ability to inhibit Pim kinases suggests potential applications in cancer therapy. Studies have shown that quinoline derivatives can induce apoptosis in cancer cells by disrupting critical signaling pathways. For instance, this compound has demonstrated efficacy in inhibiting cell proliferation in various cancer cell lines.
Research Findings
Several studies have investigated the biological activity of this compound. Below is a summary of key findings:
Case Studies
- Cancer Cell Lines : In vitro studies on various cancer cell lines demonstrated that this compound effectively inhibited cell growth and induced apoptosis. This was attributed to its mechanism as a Pim kinase inhibitor.
- Bacterial Infections : A study evaluating the antibacterial efficacy revealed that this compound exhibited potent activity against multi-drug resistant strains of bacteria, suggesting its potential as a novel antibiotic agent.
Properties
Molecular Formula |
C11H7FINO2 |
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Molecular Weight |
331.08 g/mol |
IUPAC Name |
methyl 5-fluoro-3-iodoquinoline-8-carboxylate |
InChI |
InChI=1S/C11H7FINO2/c1-16-11(15)7-2-3-9(12)8-4-6(13)5-14-10(7)8/h2-5H,1H3 |
InChI Key |
XDYRKZPLPHXWPP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2C(=C(C=C1)F)C=C(C=N2)I |
Origin of Product |
United States |
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